molecular formula C24H21Na3O11S3 B045381 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-84-3

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No. B045381
CAS RN: 115787-84-3
M. Wt: 650.6 g/mol
InChI Key: RZVSWISDVXUSGY-UHFFFAOYSA-K
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Description

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly polar and water-soluble lipase substrate derived from HPTS (pyranine) . It forms tight micelles in aqueous solutions .


Molecular Structure Analysis

The empirical formula of this compound is C24H21Na3O11S3 . Its molecular weight is 650.58 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

This compound is used as a lipase substrate. Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 251-260 °C . It is soluble in DMF, DMSO, water, and methanol . It is suitable for fluorescence, with excitation and emission wavelengths of 384 nm and 409 nm in water, respectively .

Scientific Research Applications

Enzyme Activity Assays

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: is a highly polar and water-soluble lipase substrate derived from HPTS (pyranine). It is used in enzyme activity assays where lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS . This application is crucial for understanding enzyme kinetics and function in biochemical research.

Fluorescence Studies

Due to its low pKa value (7.3), the compound is partially dissociated to form an anion that exhibits strong absorption with a maximum at 460 nm and fluorescence intensity with a maximum at 520 nm. The fluorescence intensity is pH-dependent, which is valuable for studies that require precise pH measurements and fluorescence tracking .

Micelle Formation

This compound forms tight micelles in aqueous solutions, which can be useful for studying micellar systems and their applications in drug delivery and the creation of micelle-based nanocarriers .

Fluorogenic Substrate for Esterases and Lipases

It serves as a highly water-soluble enzyme substrate for fluorometric assays of esterases and lipases at longwave excitation and emission wavelengths. This property makes it suitable for high-throughput screening of enzyme inhibitors or activators .

pH Sensing

The compound’s fluorescence intensity variation with pH changes makes it an excellent candidate for developing pH-sensitive probes that can be used in environmental monitoring and biological systems .

Synthetic Chemistry

In synthetic chemistry, the compound’s reactive groups can be utilized to create a variety of derivatives, which can then be applied in the synthesis of complex molecules for pharmaceuticals or material science .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic techniques to quantify or detect the presence of similar compounds or to study the interaction with other molecules .

Educational Research

Due to its distinct properties, this compound can also be used in educational settings to demonstrate the principles of fluorescence, enzyme kinetics, and micelle formation, providing a practical experience for students in advanced chemistry and biology courses .

Mechanism of Action

Target of Action

The primary target of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate, is lipase

Mode of Action

This compound acts as a fluorogenic substrate for lipases . When lipase acts on this substrate, it results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity .

Biochemical Pathways

The compound is involved in the biochemical pathway of lipid digestion and metabolism. It is used as a substrate by lipases, which catalyze the breakdown of lipids. The resulting increase in fluorescence emission is a downstream effect of this enzymatic reaction .

Pharmacokinetics

It is known to be highly polar and water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties could potentially impact the compound’s bioavailability.

Result of Action

The action of lipase on this compound results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity . This makes the compound useful as a fluorogenic substrate for the assay of lipases .

Action Environment

The compound forms tight micelles in aqueous solutions . Its fluorescence intensity is pH-dependent , indicating that the pH of the environment can influence the compound’s action and efficacy. The compound is also stable under desiccating conditions and can be stored at -20°C .

properties

IUPAC Name

trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVSWISDVXUSGY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555893
Record name Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

CAS RN

115787-84-3
Record name Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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